N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)indolizine-2-carboxamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)indolizine-2-carboxamide is a synthetic organic compound with notable relevance in medicinal chemistry and pharmaceutical research. This compound features a complex structure, combining a pyridopyrimidine core with an indolizine moiety, which contributes to its potential bioactive properties.
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, are known for their versatile biological activities . They have been reported to exhibit anti-tumor, antibacterial, antifungal, and CNS depressant activity .
Mode of Action
Pyrido[2,3-d]pyrimidines have been reported to inhibit dihydrofolate reductase (dhfr), mtor kinase, and exhibit cytotoxic activities . The inhibition of these enzymes can lead to a variety of cellular effects, including the disruption of DNA synthesis and cell cycle progression.
Biochemical Pathways
Given the reported activities of related pyrido[2,3-d]pyrimidines, it is likely that the compound may affect pathways related to cell growth and proliferation, dna synthesis, and neural signaling .
Result of Action
Related pyrido[2,3-d]pyrimidines have been reported to exhibit cytotoxic effects, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)indolizine-2-carboxamide can be synthesized through multi-step organic synthesis. One common route involves the formation of the pyridopyrimidine core followed by the coupling with the indolizine derivative under appropriate reaction conditions.
Formation of Pyridopyrimidine Core: : The synthesis begins with the preparation of the pyridopyrimidine core using suitable starting materials such as aminopyrimidines and aldehydes. These undergo cyclization reactions under acidic or basic conditions to form the core structure.
Coupling with Indolizine Derivative: : The pyridopyrimidine intermediate is then coupled with an indolizine derivative through a nucleophilic substitution reaction. This step typically requires a suitable base and a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial context, large-scale synthesis of this compound would involve optimizing the synthetic route for higher yields and purity. This optimization includes selection of scalable reaction conditions, efficient purification methods, and minimizing by-products to ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the pyridopyrimidine ring, altering its electronic properties and potentially enhancing its bioactivity.
Reduction: : Reduction reactions might target the carbonyl groups in the pyridopyrimidine core, potentially leading to the formation of hydroxyl derivatives.
Substitution: : N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)indolizine-2-carboxamide can undergo various substitution reactions, such as halogenation or alkylation, to modify its chemical properties for specific applications.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, permanganates, and halogens.
Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (MeI) can be employed under suitable conditions.
Major Products
The major products from these reactions include various functionalized derivatives of the parent compound, which may exhibit different physical and chemical properties, potentially broadening their application spectrum.
Scientific Research Applications
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)indolizine-2-carboxamide finds applications in several fields of scientific research:
Chemistry: : It serves as a versatile intermediate in organic synthesis, enabling the preparation of novel heterocyclic compounds.
Medicine: : The compound is investigated for its potential therapeutic effects, particularly in anticancer and antiviral research.
Industry: : It is used in the development of new materials and catalysts due to its unique structural attributes.
Comparison with Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)indolizine-2-carboxamide can be compared with other compounds that have similar structural features or bioactive properties, such as:
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide: : Shares the pyridopyrimidine core but differs in the attached functional group.
N-(2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)ethyl)indolizine-2-carboxamide: : Has a quinazolinone core instead of pyridopyrimidine, offering different biological activities.
N-(2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl)indolizine-2-carboxamide: : Features a tetrahydroisoquinoline ring, which imparts different chemical properties.
By comparing these compounds, researchers can identify unique attributes and potential advantages of this compound, such as its specific binding affinities, stability, and efficacy in various applications.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]indolizine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-16(12-10-13-4-1-2-8-22(13)11-12)20-7-9-23-17(25)14-5-3-6-19-15(14)21-18(23)26/h1-6,8,10-11H,7,9H2,(H,20,24)(H,19,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPSKEANLRSQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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